TDP1 Inhibitor-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TDP1 Inhibitor-3 is a compound designed to inhibit the activity of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in the repair of DNA damage. TDP1 plays a crucial role in the repair of topoisomerase I-mediated DNA damage by hydrolyzing the phosphodiester bond between the tyrosine residue of topoisomerase I and the 3’-phosphate of DNA. Inhibiting TDP1 can enhance the efficacy of topoisomerase I inhibitors, making this compound a promising candidate for cancer chemotherapy .

Métodos De Preparación

The synthesis of TDP1 Inhibitor-3 involves several steps, including the use of heteroaromatic aldehydes and monoterpenoid bromides. The synthetic route typically starts with the isomerization of (+)-3-carene to (+)-2-carene, followed by reaction with heteroaromatic aldehydes to form the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production .

Análisis De Reacciones Químicas

TDP1 Inhibitor-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of this compound with aldehydes can lead to the formation of hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane derivatives .

Aplicaciones Científicas De Investigación

TDP1 Inhibitor-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of DNA repair and the role of TDP1 in this process . In biology, it is used to investigate the cellular response to DNA damage and the potential for enhancing the efficacy of topoisomerase I inhibitors . In medicine, this compound is being explored as a potential chemosensitizer for cancer therapy, helping to overcome drug resistance and improve the effectiveness of existing treatments . In industry, it may be used in the development of new therapeutic agents and drug discovery efforts .

Mecanismo De Acción

The mechanism of action of TDP1 Inhibitor-3 involves the inhibition of TDP1 activity by binding to the enzyme’s catalytic site. This prevents TDP1 from hydrolyzing the phosphodiester bond between the tyrosine residue of topoisomerase I and the 3’-phosphate of DNA, thereby enhancing the efficacy of topoisomerase I inhibitors . The molecular targets and pathways involved include the DNA repair pathways regulated by TDP1 and other complementary DNA repair enzymes such as PARP1 .

Comparación Con Compuestos Similares

TDP1 Inhibitor-3 can be compared with other similar compounds, such as N,2-diphenylimidazo[1,2-a]pyrazin-3-amines and octahydro-2H-chromen-4-ol derivatives . These compounds also inhibit TDP1 activity but may differ in their binding affinities, inhibitory potencies, and specific interactions with the enzyme. The uniqueness of this compound lies in its specific structural features and its ability to access multiple binding sites within the TDP1 catalytic pocket .

Similar compounds include:

- N,2-diphenylimidazo[1,2-a]pyrazin-3-amines

- Octahydro-2H-chromen-4-ol derivatives

- Thiazolidine-2,4-dione derivatives

- Usnic acid derivatives

- Deoxycholic acid derivatives

- Isoquinolines

- Benzophenanthridinones

These compounds share some structural similarities with this compound but may have different pharmacological properties and applications.

Propiedades

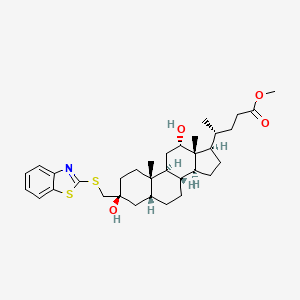

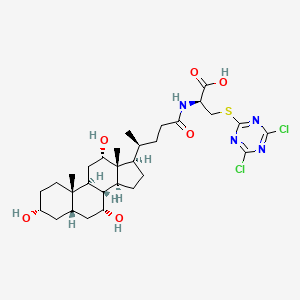

Fórmula molecular |

C33H47NO4S2 |

|---|---|

Peso molecular |

585.9 g/mol |

Nombre IUPAC |

methyl (4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3-(1,3-benzothiazol-2-ylsulfanylmethyl)-3,12-dihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C33H47NO4S2/c1-20(9-14-29(36)38-4)23-12-13-24-22-11-10-21-18-33(37,19-39-30-34-26-7-5-6-8-27(26)40-30)16-15-31(21,2)25(22)17-28(35)32(23,24)3/h5-8,20-25,28,35,37H,9-19H2,1-4H3/t20-,21-,22+,23-,24+,25+,28+,31+,32-,33+/m1/s1 |

Clave InChI |

OWUNKVKTBJZCJX-NQWQHZCESA-N |

SMILES isomérico |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@](C4)(CSC5=NC6=CC=CC=C6S5)O)C)O)C |

SMILES canónico |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)(CSC5=NC6=CC=CC=C6S5)O)C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)

![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)

![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)

methyl phosphate](/img/structure/B12381873.png)

![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)

![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)

![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)